![molecular formula C12H17N3OS B6009685 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B6009685.png)
2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol
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Overview
Description
The compound “2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol” is a derivative of the compound "2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid" . The latter is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid .
Scientific Research Applications
Pharmaceutical Research: Antitumor Activity
This compound has been studied for its potential in pharmaceutical applications, particularly in antitumor activity. The related structure of pyrido[2,3-d]pyrimidines has shown inhibition of dihydrofolate reductase (DHFR), which is a promising target for cancer therapy due to its role in DNA synthesis . The ethylthieno[2,3-d]pyrimidin moiety could be explored for similar antitumor effects.
Biochemical Research: Enzyme Inhibition
The biochemical properties of this compound suggest it could act as an enzyme inhibitor. Enzyme inhibition is a crucial area of study for developing treatments for diseases where overactivity of specific enzymes contributes to pathology .
Material Science: Organic Semiconductors
Thieno[2,3-d]pyrimidin derivatives have been investigated for their electronic properties, which could make them suitable for use in organic semiconductors. These materials are essential for developing flexible electronic devices .
Chemical Synthesis: Building Blocks
Compounds like 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol serve as building blocks in chemical synthesis. They can be used to construct more complex molecules for various applications, including medicinal chemistry and materials science .
Agricultural Chemistry: Pesticide Development
The structural analogs of this compound have been utilized in the development of pesticides. Their ability to interfere with biological pathways in pests makes them candidates for new pesticide formulations .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, this compound could be used as a standard or reference material in chromatographic analysis, helping to identify or quantify similar compounds in complex mixtures .
Neuroscience: Neurotransmitter Modulation
Research into thieno[2,3-d]pyrimidin derivatives has included the exploration of their effects on neurotransmitter systems. This could lead to new treatments for neurological disorders where modulation of neurotransmitter levels is beneficial .
Kinase Inhibitor Research: Targeted Therapies
The pyrimidine core is a common feature in kinase inhibitors, which are a class of targeted therapies for diseases like cancer. The compound could be a precursor or a candidate for developing new kinase inhibitors .
Future Directions
The future directions for research on “2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Pyrimidine derivatives, in particular, have shown promise in various therapeutic applications .
properties
IUPAC Name |
2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-3-8(6-16)15-11-10-5-9(4-2)17-12(10)14-7-13-11/h5,7-8,16H,3-4,6H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECBNBIPSRVKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC(CC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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